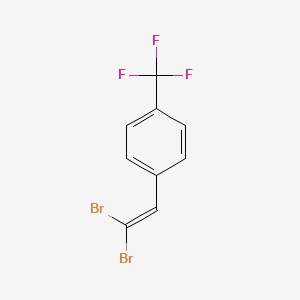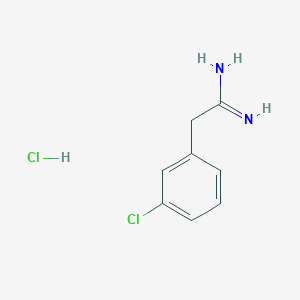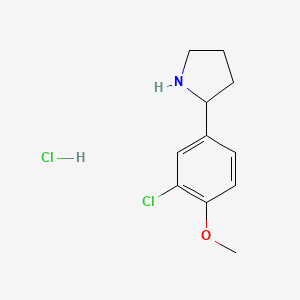
2-(3-Chloro-4-methoxyphenyl)pyrrolidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(3-Chloro-4-methoxyphenyl)pyrrolidine hydrochloride” is a chemical compound with the CAS Number: 1177352-21-4 . It has a molecular weight of 248.15 . The IUPAC name for this compound is 2-(3-chloro-4-methoxyphenyl)pyrrolidine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H14ClNO.ClH/c1-14-11-5-4-8(7-9(11)12)10-3-2-6-13-10;/h4-5,7,10,13H,2-3,6H2,1H3;1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in an inert atmosphere at room temperature .科学的研究の応用
Neuroprotective Agents
Pyrrolidine derivatives have shown potential as neuroprotective agents, which are crucial for the treatment of neurodegenerative diseases. The structure of 2-(3-Chloro-4-methoxyphenyl)pyrrolidine hydrochloride allows for interaction with neuronal cell models, potentially offering protection against neuronal death and aiding in the treatment of conditions like Alzheimer’s disease and Parkinson’s disease .
Anti-neuroinflammatory Agents
Inflammation in the nervous system can lead to or exacerbate neurodegenerative diseases. The compound’s ability to modulate inflammatory pathways makes it a candidate for anti-neuroinflammatory applications. It could inhibit key inflammatory mediators in microglial cells, which are involved in the brain’s immune response .
Antibacterial Activity
The pyrrolidine ring’s structural features contribute to antibacterial properties. The presence of specific substituents on the pyrrolidine ring, such as the 3-chloro-4-methoxyphenyl group, can enhance the antibacterial activity of the compound. This makes it valuable for developing new antibacterial drugs with targeted selectivity .
Antiviral Agents
Pyrrolidine derivatives can also be designed to exhibit antiviral activities. The structural diversity and stereochemistry of 2-(3-Chloro-4-methoxyphenyl)pyrrolidine hydrochloride may allow it to interact with viral proteins or enzymes, potentially leading to the development of novel antiviral medications .
Anticancer Agents
The compound’s ability to interact with various biological targets can be harnessed in cancer therapy. Its molecular structure could be optimized to target specific cancer cell lines, providing a pathway for the development of new anticancer drugs .
Modulation of Physicochemical Properties
The introduction of the pyrrolidine ring into drug molecules can significantly alter their physicochemical properties, such as solubility and stability. This can improve the drug’s absorption, distribution, metabolism, and excretion (ADME) profiles, leading to better therapeutic outcomes .
Enantioselective Synthesis
Due to the stereogenicity of carbons in the pyrrolidine ring, 2-(3-Chloro-4-methoxyphenyl)pyrrolidine hydrochloride can be used in enantioselective synthesis. This is crucial for creating drugs with specific stereochemistry, which can greatly influence their biological activity and efficacy .
Scaffold for Drug Design
The pyrrolidine scaffold is non-planar and allows for increased three-dimensional coverage, which is beneficial in drug design. It enables medicinal chemists to explore the pharmacophore space more efficiently, leading to the discovery of novel biologically active compounds .
Safety and Hazards
特性
IUPAC Name |
2-(3-chloro-4-methoxyphenyl)pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO.ClH/c1-14-11-5-4-8(7-9(11)12)10-3-2-6-13-10;/h4-5,7,10,13H,2-3,6H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKTSFWUGXLYYBI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CCCN2)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chloro-4-methoxyphenyl)pyrrolidine hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


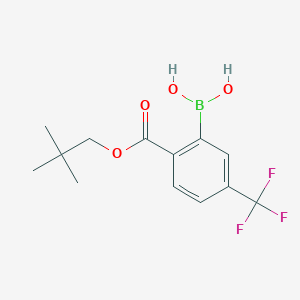
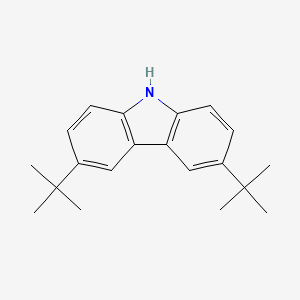

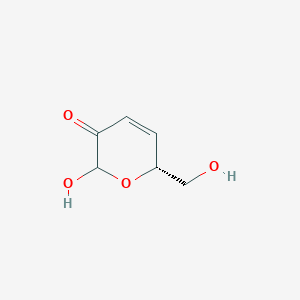



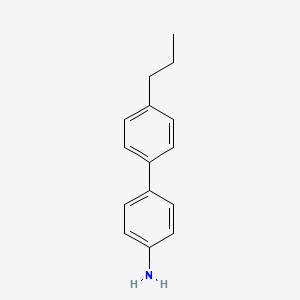

![4-[(2-Fluorophenyl)methylidene]piperidine](/img/structure/B1356204.png)
